molecular formula C13H10ClNO B1392033 2-(2-Chlorobenzoyl)-4-methylpyridine CAS No. 1187164-91-5

2-(2-Chlorobenzoyl)-4-methylpyridine

Cat. No. B1392033
M. Wt: 231.68 g/mol
InChI Key: KQTWGVGCSNVFFQ-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzoyl)-4-methylpyridine, also known as CBMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBMP is a pyridine derivative that has a chlorobenzoyl group attached to the 2-position and a methyl group attached to the 4-position of the pyridine ring.

Scientific Research Applications

Supramolecular Association in Organic Acid–Base Salts

Research has shown that 2-(2-Chlorobenzoyl)-4-methylpyridine can form supramolecular associations in organic acid–base salts. These salts are formed through proton transfer to the pyridine N of the 2-amino-4-methylpyridine moiety. These salts exhibit extensive classical hydrogen bonds and other noncovalent interactions, playing a significant role in crystal packing and the formation of 1D–3D framework structures due to various non-covalent interactions (Khalib et al., 2014).

Photochemical Dimerization

2-(2-Chlorobenzoyl)-4-methylpyridine is involved in photochemical dimerization reactions. Ultraviolet irradiation of related compounds leads to the formation of 1,4-dimers. This process and the resulting dimers' unique chemical and physical properties are subjects of study (Taylor & Kan, 1963).

Formation of Molecular Salts

The formation of molecular salts through reactions with various acids is another area of research. These salts are characterized by proton transfer, hydrogen bonding, and charge-assisted bonding. Theoretical studies, including DFT calculations, have been utilized to understand the formation and structure of these salts (Hanif et al., 2020).

Role in Corrosion Inhibition

Studies have demonstrated the potential of 2-(2-Chlorobenzoyl)-4-methylpyridine in corrosion inhibition. Electrochemical methods and theoretical calculations have been used to investigate its effect on the corrosion behavior of mild steel in acidic solutions (Mert et al., 2014).

Electrophoretic Separation

The compound has been used in studies investigating the electrophoretic separation of methylpyridines. The research focuses on the relationships between pH and separation in free solution capillary electrophoresis, improving the understanding of electrophoretic mobilities and separation efficiencies (Wren, 1991).

properties

IUPAC Name

(2-chlorophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-6-7-15-12(8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTWGVGCSNVFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243626
Record name (2-Chlorophenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorobenzoyl)-4-methylpyridine

CAS RN

1187164-91-5
Record name (2-Chlorophenyl)(4-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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